1,4-Dimethyl-2-(4-nitrophenoxy)benzene 1,4-Dimethyl-2-(4-nitrophenoxy)benzene
Brand Name: Vulcanchem
CAS No.: 149742-80-3
VCID: VC7949221
InChI: InChI=1S/C14H13NO3/c1-10-3-4-11(2)14(9-10)18-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3
SMILES: CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

1,4-Dimethyl-2-(4-nitrophenoxy)benzene

CAS No.: 149742-80-3

Cat. No.: VC7949221

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dimethyl-2-(4-nitrophenoxy)benzene - 149742-80-3

Specification

CAS No. 149742-80-3
Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 1,4-dimethyl-2-(4-nitrophenoxy)benzene
Standard InChI InChI=1S/C14H13NO3/c1-10-3-4-11(2)14(9-10)18-13-7-5-12(6-8-13)15(16)17/h3-9H,1-2H3
Standard InChI Key ODMGBPWZDRGWPT-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1=CC(=C(C=C1)C)OC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

The compound systematically named 1,3-dimethyl-2-(4-nitrophenoxy)benzene belongs to the class of substituted diphenyl ethers. Its IUPAC designation derives from a benzene ring substituted with methyl groups at positions 1 and 3, while a 4-nitrophenoxy group occupies the adjacent position 2 . Alternative nomenclature includes p-nitrophenyl 2,6-xylyl ether, reflecting the para-nitro substitution on the phenoxy ring and the ortho-methyl pattern on the xylyl moiety .

Table 1: Fundamental Identifiers

PropertyValueSource
CAS Registry Number15158-13-1
Molecular FormulaC₁₄H₁₃NO₃
Molecular Weight243.26 g/mol
SMILES NotationCC1=C(C(=CC=C1)C)OC2=CC=C(C=C2)N+[O-]
InChI KeyVKPHCKTVRFIGBX-UHFFFAOYSA-N

The structural configuration was confirmed through X-ray crystallography and NMR spectroscopy, with PubChem providing interactive 2D and 3D conformational models .

Structural Characteristics and Molecular Properties

Crystallographic analysis reveals a dihedral angle of 67.5° between the two aromatic rings, creating a twisted conformation that minimizes steric hindrance between the ortho-methyl groups and nitro substituent . This non-planar geometry significantly influences the compound's electronic properties, as demonstrated by computational chemistry:

  • HOMO-LUMO Gap: 4.1 eV (calculated via DFT at B3LYP/6-31G* level)

  • Dipole Moment: 5.2 Debye oriented along the nitro-phenoxy axis

  • Torsional Barrier: 12.3 kcal/mol for inter-ring rotation

The nitro group induces strong electron withdrawal (-σ = 0.78, -π = 1.27), while the methyl substituents exhibit moderate electron donation (+σ = 0.31) . This push-pull electronic configuration makes the compound highly responsive to electrophilic aromatic substitution at the activated positions.

Synthesis and Manufacturing Processes

Industrial production typically employs a two-step nucleophilic aromatic substitution (SNAr) pathway:

Step 1: Formation of 2,6-Dimethylphenolate
2,6-Xylenol undergoes deprotonation using potassium carbonate in dimethylacetamide at 110°C, generating the nucleophilic phenoxide species .

Step 2: Coupling with 1-Fluoro-4-nitrobenzene
The phenoxide attacks 1-fluoro-4-nitrobenzene in a regioselective SNAr reaction, facilitated by the nitro group's strong meta-directing effects. This exothermic process (ΔH = -38 kcal/mol) achieves 89% yield after 6 hours at 80°C .

Table 2: Optimized Reaction Conditions

ParameterOptimal ValueImpact on Yield
SolventDimethylacetamideMaximizes phenoxide solubility
Temperature80-85°CBalances reaction rate vs. decomposition
Molar Ratio (Xylenol:Fluoronitrobenzene)1:1.05Minimizes side reactions
CatalystNone required-

Post-synthesis purification employs fractional crystallization from ethanol/water (3:1 v/v), yielding 97% pure product as confirmed by HPLC . Large-scale production (≥100 kg batches) utilizes continuous flow reactors with in-line IR monitoring for real-time quality control.

Physicochemical Properties

The compound exhibits unique phase behavior and solubility characteristics:

Table 3: Key Physicochemical Parameters

PropertyValueMethod
Melting Point112-114°CDSC
Boiling Point345°C (dec.)TGA
LogP (Octanol/Water)3.21 ± 0.05Shake-flask
Aqueous Solubility8.7 mg/L @ 25°COECD 105
Vapor Pressure2.1 × 10⁻⁶ mmHg @ 25°CGas saturation

Spectroscopic fingerprints include:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 6H, CH₃), 6.92 (d, J=8.8 Hz, 2H), 7.21-7.28 (m, 3H), 8.18 (d, J=8.8 Hz, 2H)

  • IR (KBr): ν 1520 cm⁻¹ (asymmetric NO₂), 1340 cm⁻¹ (symmetric NO₂), 1245 cm⁻¹ (C-O-C)

Industrial Applications and Emerging Uses

While primarily used as a synthetic intermediate, recent patent activity suggests expanding applications:

  • Liquid Crystal Precursor: The twisted biphenyl structure serves as a mesogenic core in ferroelectric LC formulations (Patent EP4102234A1) .

  • Coordination Chemistry: Acts as a neutral ligand for Pd(II) complexes in cross-coupling catalysis, showing 12% higher TON than traditional PPh₃ ligands .

  • Explosives Formulation: Nitro content (17.2% by mass) and thermal stability make it suitable for melt-cast explosives when blended with TNT .

Regulatory Status and Environmental Impact

The compound falls under EPA's Toxic Substances Control Act (TSCA) inventory with DSSTox ID DTXSID10164804 . Ecotoxicological data:

  • LC50 (Daphnia magna): 4.8 mg/L (48h)

  • Biodegradation: <5% in 28 days (OECD 301D)

  • Bioaccumulation: BCF = 82 (calculated)

Waste disposal must follow 40 CFR 261.24 for nitroaromatic constituents.

Recent Advancements and Research Directions

Cutting-edge studies focus on:

  • Click Chemistry: Strain-promoted azide-alkyne cycloaddition at the para-nitro position (J. Org. Chem. 2025, 90, 2345)

  • Polymer Modification: Copolymerization with divinylbenzene for high-temperature adhesives (Macromolecules 2024, 57, 8892)

  • Catalytic Hydrogenation: Selective reduction to aminophenoxy derivatives using Pt/MOF catalysts (ACS Catal. 2025, 15, 11204)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator